Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate
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Overview
Description
Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate is a complex organic compound featuring a trifluoromethyl group attached to a benzo[d]thiazole ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Piperazine Derivatization: The piperazine ring is then attached to the benzo[d]thiazole moiety through nucleophilic substitution reactions, often using piperazine derivatives.
Esterification: Finally, the butanoate ester is formed through esterification reactions involving ethyl 4-oxo-4-butanoic acid and appropriate coupling reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the keto group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
Biological Studies: It can be used to study the effects of trifluoromethyl groups on biological activity, as these groups often enhance the metabolic stability and bioavailability of compounds.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate would depend on its specific biological target. Generally, the trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, while the benzo[d]thiazole and piperazine rings can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-4-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
Ethyl 4-oxo-4-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butanoate: Contains a methyl group instead of a trifluoromethyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the trifluoromethyl group in Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate is a key differentiator, as it can significantly impact the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a unique candidate for various applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c1-2-27-15(26)7-6-14(25)23-8-10-24(11-9-23)17-22-16-12(18(19,20)21)4-3-5-13(16)28-17/h3-5H,2,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIBWZZAZCVGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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